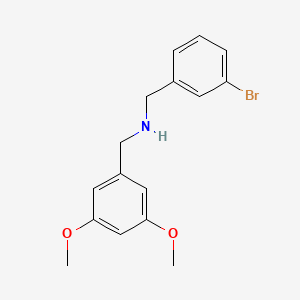![molecular formula C6H14N4O3S B6065214 N-[5-(2-Hydroxyethyl)-1,3,5-triazinan-2-ylidene]methanesulfonamide](/img/structure/B6065214.png)
N-[5-(2-Hydroxyethyl)-1,3,5-triazinan-2-ylidene]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-Hydroxyethyl)-1,3,5-triazinan-2-ylidene]methanesulfonamide is a chemical compound that features a triazinan ring substituted with a hydroxyethyl group and a methanesulfonamide group
作用機序
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2-Hydroxyethyl)-1,3,5-triazinan-2-ylidene]methanesulfonamide typically involves the reaction of a triazinan derivative with a hydroxyethyl group and a methanesulfonamide precursor. The reaction conditions often include the use of a base such as pyridine to absorb the generated HCl .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazinan ring or the methanesulfonamide group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
科学的研究の応用
N-[5-(2-Hydroxyethyl)-1,3,5-triazinan-2-ylidene]methanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.
Medicine: It may be explored for its therapeutic potential, including its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the formulation of metalworking fluids and other industrial applications.
類似化合物との比較
Methanesulfonamide: A simpler compound with similar functional groups but lacking the triazinan ring.
Triazinan Derivatives: Compounds with similar ring structures but different substituents.
Uniqueness: N-[5-(2-Hydroxyethyl)-1,3,5-triazinan-2-ylidene]methanesulfonamide is unique due to the combination of the triazinan ring, hydroxyethyl group, and methanesulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
特性
IUPAC Name |
N-[3-(2-hydroxyethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O3S/c1-14(12,13)9-6-7-4-10(2-3-11)5-8-6/h11H,2-5H2,1H3,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYAAGPJWYKXHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NCN(CN1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-fluoro-4-methoxyphenyl)[1-(2-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6065135.png)
![(4-chloro-2-methylphenyl){1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinyl}methanone](/img/structure/B6065147.png)
![Methyl 1-[3-[3-(azepan-1-ylmethyl)phenoxy]-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B6065150.png)
![N-(5-fluoro-2-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B6065151.png)
![N-(3-methoxybenzyl)-3-{1-[(3-methylphenyl)acetyl]-3-piperidinyl}propanamide](/img/structure/B6065162.png)
![N-[[1-(1,3-benzothiazol-2-ylmethyl)piperidin-3-yl]methyl]-1H-indazole-3-carboxamide](/img/structure/B6065176.png)
![2-(3-chlorophenoxy)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]propanamide](/img/structure/B6065183.png)
![N-[1-(4-METHANESULFONYLPHENYL)PROPYL]-4-[(PYRROLIDIN-1-YL)METHYL]BENZAMIDE](/img/structure/B6065190.png)
![1-(4-Chlorophenyl)-3-{5-[(2,6-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6065193.png)

![6-hexyl-7-hydroxy-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B6065200.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-phenyl-N-(3-pyridinylmethyl)propanamide](/img/structure/B6065220.png)
![2-ethoxyethyl 4-[(2-chloro-5-nitrobenzoyl)amino]benzoate](/img/structure/B6065228.png)
![N-methyl-1-[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-(3-thienylmethyl)methanamine](/img/structure/B6065232.png)
